二异丙胺盐酸盐

描述

Synthesis Analysis

Diisopropylamine hydrochloride can be synthesized through the reaction of diisopropylamine with hydrochloric acid. A study by Reiss and Koppelhuber-Bitschnau (2002) detailed the crystallization process of diisopropylamine hydrochloride hemihydrate at room temperature, revealing the conditions under which the hydrochloride form is stabilized (Reiss & Koppelhuber-Bitschnau, 2002).

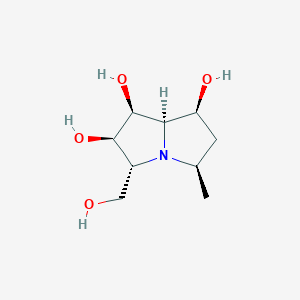

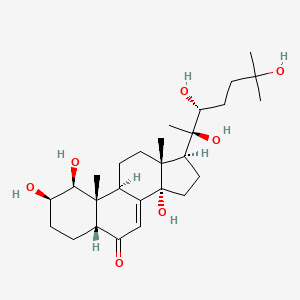

Molecular Structure Analysis

The molecular structure of diisopropylamine and its derivatives has been extensively studied. For instance, the crystal structure of a related compound, diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl) -methyl] phosphonate, was characterized by Hong et al. (2011), providing insights into the spatial arrangement of diisopropylamine-based molecules (Hong et al., 2011).

Chemical Reactions and Properties

Diisopropylamine hydrochloride participates in various chemical reactions, leveraging its amine group. Clegg et al. (1998) discussed a potassium diisopropylamide complex, showcasing the reactivity of diisopropylamine derivatives in metal-amide complexes (Clegg et al., 1998).

Physical Properties Analysis

The physical properties of diisopropylamine hydrochloride, such as solubility and melting point, are influenced by its molecular structure. The study of its crystal and molecular structures, as reported by Takeuchi et al. (1986), provides a foundation for understanding these properties in the context of gas electron diffraction and vibrational spectroscopy (Takeuchi et al., 1986).

Chemical Properties Analysis

The chemical properties of diisopropylamine hydrochloride are defined by its functional groups and reactivity. Research on related compounds, such as the synthesis and properties of dichloro(diisopropylamino)phosphonio[5(4H)oxopyrazol-4-ylide-5-one] by Konovets et al. (2003), highlights the chemical behavior and potential applications of diisopropylamine-based compounds (Konovets et al., 2003).

科学研究应用

在非酒精性脂肪性肝病治疗中的应用

二异丙胺二氯乙酸已被研究其在治疗非酒精性脂肪性肝病 (NAFLD) 中的疗效和安全性。一项随机、双盲、剂量平行对照试验表明,该化合物可能是治疗 NAFLD 的一种安全有效的药物,在临床症状和肝功能方面显示出总体改善 (陆等人,2005 年)。

心血管作用

一项关于二异丙胺盐酸盐对非妊娠高血压患者血流动力学影响的研究表明,给药后收缩压和舒张压显着降低,同时每搏输出量和心输出量也降低 (Retzke 等人,1980 年)。

慢性乙型肝炎治疗

观察到二异丙胺二氯乙酸对慢性乙型肝炎患者有积极作用。它被发现可以改善肝细胞代谢并维持肝细胞膜的稳定性 (王荣,2008 年)。

化妆品中的安全性评估

用于调节化妆品配方 pH 值的二异丙胺已通过安全性评估。在当前的使用实践中,它被认为作为一种化妆品成分是安全的,但含有亚硝化剂的产品除外 (安德森,1995 年)。

他莫昔芬诱发的脂肪肝疾病的治疗

二异丙胺二氯乙酸化合物 (CDDI) 在治疗乳腺癌患者他莫昔芬诱发的脂肪肝疾病方面显示出有效的临床结果,显着改善肝功能酶和血脂 (池宝荣,2013 年)。

结直肠癌的代谢靶向治疗

掺入二异丙胺二氯乙酸的二氯乙酸负载电纺纳米垫已证明在结直肠癌模型中有效抑制肿瘤。这些纳米垫靶向能量中心代谢,最大程度地减少全身毒性 (刘等人,2015 年)。

脂肪肝慢性乙型肝炎的联合治疗

二异丙胺二氯乙酸与甘草酸二铵联合治疗脂肪肝慢性乙型肝炎,与对照组相比,治疗结果差异显著 (邱俊林,2008 年)。

马匹的药代动力学和行为影响

关于马匹中二异丙胺二氯乙酸的研究集中于生理效应、检测方法和行为影响,为其在兽医学中的应用提供了见解 (杨等人,1988 年)。

血脂异常治疗

观察到二异丙胺二氯乙酸注射剂可有效治疗血脂异常,显着改善患者的脂质状况 (W. Bo,2010 年)。

乳腺癌的抗肿瘤功效

在乳腺肿瘤模型中,二异丙胺二氯乙酸显示出比二氯乙酸更好的抗肿瘤功效,表明其在癌症治疗中的潜力 (苏等人,2016 年)。

致突变性问题

研究强调了二异丙胺二氯乙酸的致突变性问题,表明其使用可能存在致癌风险 (Gelernt 和 Herbert,1982 年)。

对角质形成细胞的影响

二异丙胺二氯乙酸增强了角质形成细胞的增殖和分化,表明其在皮肤病学中的潜在应用 (Kitamura 等人,1999 年)。

用聚烯磷脂酰胆碱联合治疗非酒精性脂肪肝

将二异丙胺二氯乙酸与聚烯磷脂酰胆碱相结合在治疗非酒精性脂肪肝方面显示出临床疗效,改善了血清生化指标和肝脏健康 (张璐璐,2009 年)。

片剂和胶囊中的生物等效性

一项关于国产二异丙胺二氯乙酸片或胶囊与进口片生物等效性的研究未发现显着差异,证明了它们在临床应用中的可互换性 (于泽波,2003 年)。

葡萄糖和脂肪代谢

关于二异丙胺二氯乙酸 (DIPA) 和二氯乙酸钠 (DCA) 的研究探讨了它们对正常和糖尿病组织中葡萄糖和脂肪代谢的影响,为它们的潜在治疗应用提供了见解 (Stacpoole 和 Felts,1970 年)。

作用机制

Target of Action

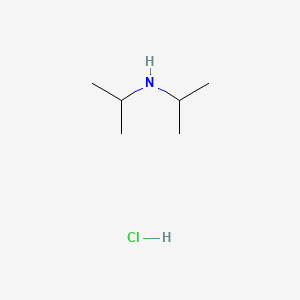

Diisopropylamine hydrochloride is a secondary amine . It is a common amine nucleophile in organic synthesis . Because it is bulky, it is a more selective nucleophile than other similar amines, such as dimethylamine .

Mode of Action

Diisopropylamine hydrochloride reacts with organolithium reagents to give lithium diisopropylamide (LDA) . LDA is a strong, non-nucleophilic base . This interaction with its targets results in the formation of a strong base that can participate in various chemical reactions.

Biochemical Pathways

The primary biochemical pathway affected by diisopropylamine hydrochloride involves its reaction with organolithium reagents to form LDA . This reaction is a key step in many organic synthesis processes, where LDA can act as a strong base to deprotonate compounds, leading to various downstream effects depending on the specific reaction context.

Result of Action

The result of diisopropylamine hydrochloride’s action is the formation of LDA, a strong, non-nucleophilic base . This base can then participate in a variety of chemical reactions, acting as a deprotonating agent and enabling the synthesis of a wide range of organic compounds.

Action Environment

The action of diisopropylamine hydrochloride can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, it is known to react violently with oxidizing agents and strong acids . It is also sensitive to heat and air . Therefore, careful handling and storage conditions are required to maintain its stability and efficacy.

属性

IUPAC Name |

N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAZVWXGWMBUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945341 | |

| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylamine hydrochloride | |

CAS RN |

819-79-4, 22675-80-5 | |

| Record name | 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the cardiovascular effects of Diisopropylamine hydrochloride?

A1: Research on non-pregnant hypertensive women indicates that intravenous administration of 100mg Diisopropylamine hydrochloride leads to a rapid decrease in blood pressure. [] Specifically, systolic pressure decreased by 15%, diastolic pressure by 9%, and mean arterial pressure by 15% within 10 minutes of administration. [] This decrease in blood pressure is accompanied by a reduction in stroke volume (22%) and cardiac output (19%). [] Interestingly, the total peripheral resistance increases by 13% following administration. [] These findings suggest that Diisopropylamine hydrochloride might exert its antihypertensive effect by influencing both cardiac output and peripheral resistance.

Q2: Does Diisopropylamine hydrochloride have any applications beyond its cardiovascular effects?

A2: While primarily known for its cardiovascular effects, Diisopropylamine hydrochloride has shown potential as a growth-regulating agent in plants. [] Studies using the Tsibulskaya-Vassilev biotest revealed that Diisopropylamine hydrochloride, at concentrations ranging from 5-100 ppm, stimulates root development, particularly in dicotyledonous plants like cucumbers. [] This effect is attributed to its auxin-like activity, suggesting potential applications in agriculture.

Q3: Are there any known connections between the synthesis of Diisopropylamine hydrochloride and its potential applications?

A3: Interestingly, Diisopropylamine hydrochloride is an unintended byproduct in the synthesis of Bis(diisopropylamine)chlorophosphine. [] This highlights the potential for valorizing residual products from chemical synthesis and finding new applications for them, particularly in fields like agriculture. This approach aligns with the principles of environmental care and resource optimization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

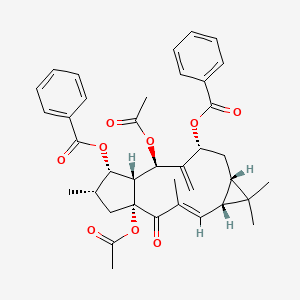

![13-ethyl-4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-18,22-dimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1251569.png)

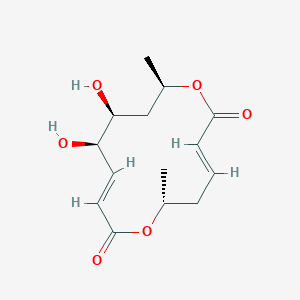

![(2S,3R)-2,3,5-trimethyl-6-[(2R)-3-oxopentan-2-yl]-2,3-dihydropyran-4-one](/img/structure/B1251576.png)